molecular formula C21H17NO4 B15024298 (4Z)-4-[2-(4-ethoxyphenyl)-4H-chromen-4-ylidene]-2-methyl-1,3-oxazol-5(4H)-one

(4Z)-4-[2-(4-ethoxyphenyl)-4H-chromen-4-ylidene]-2-methyl-1,3-oxazol-5(4H)-one

Cat. No.: B15024298
M. Wt: 347.4 g/mol
InChI Key: ITJYVZZSHBGDKV-JZJYNLBNSA-N
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Description

4-[(4Z)-2-(4-ETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-2-METHYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromenylidene moiety linked to an oxazol-5-one ring, with an ethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4Z)-2-(4-ETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-2-METHYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with 4-hydroxycoumarin to form the chromenylidene intermediate. This intermediate is then reacted with 2-methyl-4,5-dihydro-1,3-oxazol-5-one under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(4Z)-2-(4-ETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-2-METHYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule, potentially altering its properties and applications.

Scientific Research Applications

4-[(4Z)-2-(4-ETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-2-METHYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4Z)-2-(4-ETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-2-METHYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4Z)-2-(4-ETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-2-METHYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C21H17NO4

Molecular Weight

347.4 g/mol

IUPAC Name

(4Z)-4-[2-(4-ethoxyphenyl)chromen-4-ylidene]-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C21H17NO4/c1-3-24-15-10-8-14(9-11-15)19-12-17(20-21(23)25-13(2)22-20)16-6-4-5-7-18(16)26-19/h4-12H,3H2,1-2H3/b20-17-

InChI Key

ITJYVZZSHBGDKV-JZJYNLBNSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=C/C(=C/3\C(=O)OC(=N3)C)/C4=CC=CC=C4O2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=C3C(=O)OC(=N3)C)C4=CC=CC=C4O2

Origin of Product

United States

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